molecular formula C5H6O5 B032379 2-Oxoglutaric acid CAS No. 328-50-7

2-Oxoglutaric acid

Cat. No. B032379
CAS RN: 328-50-7
M. Wt: 146.1 g/mol
InChI Key: KPGXRSRHYNQIFN-UHFFFAOYSA-N
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Description

2-Oxoglutaric acid, also known as α-ketoglutarate, 2-ketoglutaric acid, or oxoglutaric acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway in carbon metabolism. It also acts as a major carbon skeleton for nitrogen-assimilatory reactions. The intracellular levels of 2-oxoglutarate fluctuate based on nitrogen and carbon availability, reflecting the nutritional status of the cell (Huergo & Dixon, 2015).

Synthesis Analysis

2-Oxoglutaric acid can be produced biotechnologically, offering advantages over traditional chemical syntheses. Microbial fermentation methods have been optimized to form 2-oxoglutaric acid efficiently, demonstrating its potential as a biotechnologically available target and a novel building block for synthetic chemistry (Stottmeister et al., 2005).

Molecular Structure Analysis

The structure of 2-oxoglutaric acid, with its five-membered carbon molecular skeleton and two carboxylic terminals, is crucial for maintaining its signaling functions. Modifications to this structure have been studied to understand its role in signaling pathways, differentiating these functions from its role in metabolism (Wang et al., 2014).

Scientific Research Applications

Master Regulator Metabolite

2-Oxoglutaric acid, also known as α-ketoglutarate, 2-ketoglutaric acid, or oxoglutaric acid, is a key intermediate in carbon metabolism, particularly in the tricarboxylic acid (TCA) cycle. It acts as a major carbon skeleton for nitrogen-assimilatory reactions and regulates the synthesis of cyclic AMP (cAMP) in Escherichia coli, indicating its role in cellular nutritional status (Huergo & Dixon, 2015).

Influence on Bone and Cartilage

Studies have shown that 2-Oxoglutaric acid affects bone development and cartilage in growing rats and pigs. It has been observed to increase body mass, liver weight, femoral length, bone mineral density, and the thickness of growth plate and articular cartilage (Dobrowolski et al., 2013), (Tomaszewska et al., 2015).

Signaling Function and Molecular Probes

Research has explored the signaling function of 2-oxoglutaric acid. Probes with various structural modifications have been designed to mimic and study its signaling role, emphasizing the importance of its molecular structure in maintaining these functions (Wang et al., 2014).

Inhibitory Potential on Oxygenases

2-Oxoglutarate-dependent oxygenases, which play critical roles in various biological processes like collagen biosynthesis and fatty acid metabolism, can be inhibited by 2-oxoglutaric acid. This inhibition has therapeutic potential for diseases like anemia, inflammation, and cancer (Rose et al., 2011).

Industrial Applications

In industrial contexts, 2-oxoglutarate-dependent oxygenases catalyze a range of reactions, including hydroxylations and demethylations, making them useful in the synthesis of amino acids and antibiotics. Their versatility makes them attractive for biocatalytic applications (Peters & Buller, 2019).

Safety And Hazards

When handling 2-Oxoglutaric acid, one should avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-oxopentanedioic acid
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InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)
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InChI Key

KPGXRSRHYNQIFN-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)C(=O)C(=O)O
Source PubChem
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Molecular Formula

C5H6O5
Record name α-Ketoglutaric acid
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Related CAS

15303-07-8 (di-ammonium salt), 17091-15-5 (hydrochloride salt), 22202-68-2 (mono-hydrochloride salt), 305-72-6 (di-hydrochloride salt), 86248-59-1 (calcium[2:1]salt), 997-43-3 (mono-potassium salt)
Record name Oxoglurate [INN]
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DSSTOX Substance ID

DTXSID5033179
Record name alpha-Ketoglutaric acid
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Molecular Weight

146.10 g/mol
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Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS], Solid, white to pale yellow crystalline powder
Record name alpha-Ketoglutaric acid
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Record name Oxoglutaric acid
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Record name 2-Oxopentanedioic acid
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Solubility

541.5 mg/mL, soluble in water at >1000 g/l at 20�C and petrolatum at <100 g/kg at 20�C
Record name Oxogluric acid
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Mechanism of Action

The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels.
Record name Oxogluric acid
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Product Name

2-Oxoglutaric acid

CAS RN

328-50-7, 34410-46-3, 17091-15-5, 108395-15-9
Record name 2-Oxoglutaric acid
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Record name Pentanedioic acid, oxo-
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Record name OXOGLURIC ACID
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Melting Point

115.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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